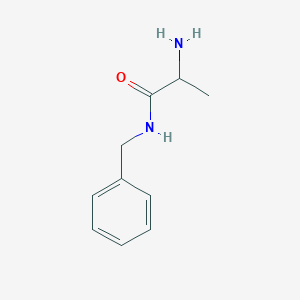
2-amino-N-benzylpropanamide
Übersicht
Beschreibung
2-amino-N-benzylpropanamide is a compound with the molecular formula C10H14N2O . It is also known by other names such as 2-Amino-N-benzyl-DL-propanamide and 2-Amino-N-benzyl-propionamide . The compound has a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The InChI code for 2-amino-N-benzylpropanamide isInChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) . This indicates that the compound contains a benzyl group (C6H5CH2-) attached to the nitrogen atom of propanamide. Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.23 g/mol and an XLogP3-AA value of 0.5 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 178.110613074 g/mol . The topological polar surface area is 55.1 Ų .Wissenschaftliche Forschungsanwendungen
1. Anti-Trypanosomatidic Agent Development
2-amino-benzo[ d]thiazole derivatives, including 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, have shown promise as anti-trypanosomatidic agents. These compounds have been evaluated for inhibitory activity against Trypanosoma brucei and Leishmania major, showing effective enzymatic activity and antiparasitic activity against T. brucei. One derivative, in particular, was identified as a potent, safe, and selective anti-trypanocidal agent (Linciano et al., 2019).
2. Vascular Endothelial Growth Factor Inhibitor
Substituted benzamides, including derivatives of 2-amino-benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
3. Antihistaminic Activity
Benzamide derivatives, including 2-amino-benzamide compounds, have been synthesized and evaluated for their antihistaminic and anticholinergic activity. These studies contribute to the understanding of the pharmacological potential of such compounds in treating allergic reactions (Arayne et al., 2017).
4. Anticonvulsant Activity
Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been studied for their effective anticonvulsant properties in animal models. These compounds offer insights into the development of new treatments for seizure disorders (Robertson et al., 1987).
5. Trypanosoma brucei Inhibitors
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent Trypanosoma brucei inhibitors. These compounds have shown significant in vitro efficacy and potential for the treatment of Human African Trypanosomiasis (Buchynskyy et al., 2017).
6. Neuroleptic Agents
Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promising effects as potential treatments for psychosis (Iwanami et al., 1981).
7. Treatment of Central Nervous System Disorders
N-Benzyl-2-amino-3-methoxypropionamides have been claimed to be effective in the treatment of central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).
8. Antibacterial and Antifungal Properties
2-thiocyanato-(2-methyl)-3-arylpropanamides and 2-amino-5-benzyl-(5-methyl)thiazol-4-ones, derivatives of 2-amino-benzamide, have demonstrated significant antibacterial and antifungal activities, particularly against strains of staphylococci and yeast fungi (Грищук et al., 2011).
9. Histone Deacetylase Inhibitor
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).
10. Designing Single-Molecule and Single-Chain Magnets
2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and related ligands have been used to coordinate with copper ions to yield complexes, demonstrating potential in designing single-molecule and single-chain magnets (Costes et al., 2010).
Eigenschaften
IUPAC Name |
2-amino-N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPVAHXPQMOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



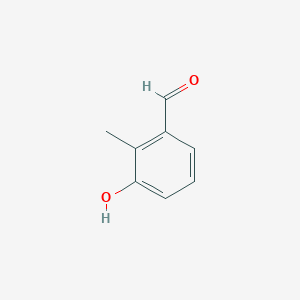
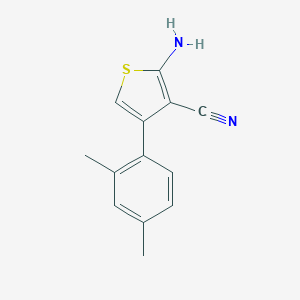
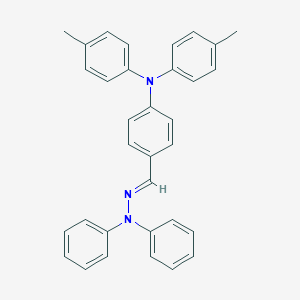
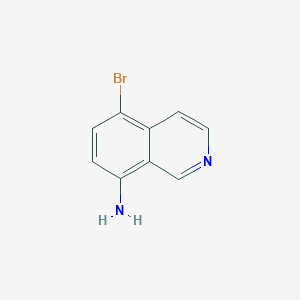
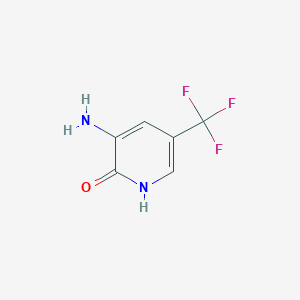
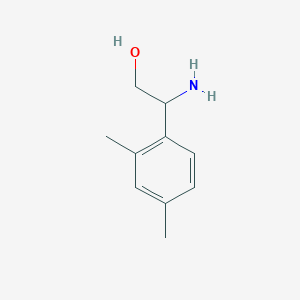
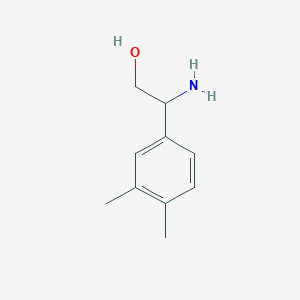
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
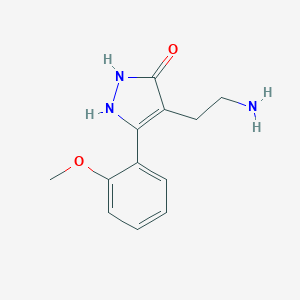
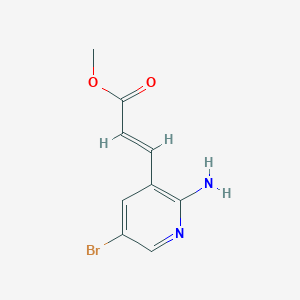
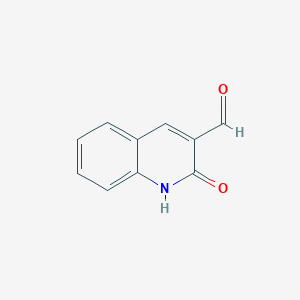
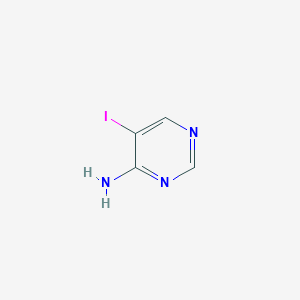
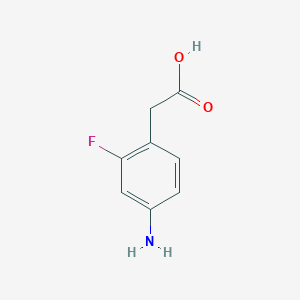
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)